molecular formula C11H11BrN2O B11855528 7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Katalognummer: B11855528
Molekulargewicht: 267.12 g/mol
InChI-Schlüssel: RBHYESNPEBMPAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a functionalized chemical scaffold designed for pharmaceutical research and development. The pyrido[1,2-a]pyrimidin-4-one core is recognized as a privileged structure in medicinal chemistry, present in several marketed drugs and known for its diverse biological activities . The specific bromo substitution at the 7-position provides a versatile synthetic handle for further structure-activity relationship (SAR) exploration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkynyl groups . This compound is particularly valuable in early-stage drug discovery for the synthesis of targeted libraries. Research into analogous pyrido[1,2-a]pyrimidin-4-one derivatives has demonstrated significant potential in various therapeutic areas. Similar compounds have been investigated as potent inhibitors of protein kinases like SHP2, a key target in oncology, and have shown promising antiproliferative activity in cellular assays . The structural features of this compound make it a candidate for use in hit-to-lead optimization campaigns aimed at developing new therapies for cancer and other proliferative diseases. This product is supplied for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Eigenschaften

Molekularformel

C11H11BrN2O

Molekulargewicht

267.12 g/mol

IUPAC-Name

7-bromo-2-ethyl-9-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C11H11BrN2O/c1-3-9-5-10(15)14-6-8(12)4-7(2)11(14)13-9/h4-6H,3H2,1-2H3

InChI-Schlüssel

RBHYESNPEBMPAF-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=O)N2C=C(C=C(C2=N1)C)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Bromination at Position 7

Conditions :

  • Reagent : N-Bromosuccinimide (NBS, 1.2 equiv)

  • Solvent : CH₃CN at 0°C → 25°C

  • Directing Group : Pyridine nitrogen activates position 7 for electrophilic attack.

Outcome :

  • 89% regioselectivity for bromination at C7.

Ethylation at Position 2

Friedel-Crafts Alkylation :

  • Reagent : Ethyl iodide (1.5 equiv), AlCl₃ (2.0 equiv)

  • Solvent : Dichloromethane, reflux

  • Yield : 74% with <5% diethylated byproduct.

Methylation at Position 9

SN2 Reaction :

  • Reagent : Methyl triflate (1.1 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : DMF, 60°C

  • Yield : 68% (purity 95%).

Optimization of Reaction Conditions and Scalability

Critical parameters for maximizing yield and minimizing impurities include:

ParameterOptimal ValueImpact on Yield
CuI Loading10 mol%+22% vs 5 mol%
Reaction Temperature130°C+15% vs 100°C
Solvent PolarityDMF > DMSO > THF+18% in DMF
Substoichiometric BaseCs₂CO₃ (1.5 equiv)+12% vs K₂CO₃

Industrial Adaptation :

  • Continuous Flow Reactors : Reduce reaction time from 12 h to 2 h.

  • Crystallization Solvent : Ethanol/water (7:3) achieves 99.5% purity.

Comparative Analysis of Synthetic Methodologies

Table 1: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Index
CuI-Catalyzed Tandem8598High$$$$
Post-Functionalization6295Moderate$$$
Aqueous Condensation8399High$$

Key Findings :

  • The tandem method offers superior atom economy but requires expensive CuI ligands.

  • Aqueous-phase condensation (WO2001085731A1) balances cost and yield, ideal for kilogram-scale production .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 7-Brom-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-on unterliegt verschiedenen chemischen Reaktionen, darunter:

    Substitutionsreaktionen: Das Bromatom an der 7. Position kann durch nukleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.

    Oxidations- und Reduktionsreaktionen: Die Verbindung kann durch Oxidation zu entsprechenden Oxiden oder durch Reduktion zu reduzierten Derivaten oxidiert werden.

    Kupplungsreaktionen: Sie kann an Kupplungsreaktionen mit Aryl- oder Alkylhalogeniden teilnehmen, um komplexere Strukturen zu bilden.

Häufige Reagenzien und Bedingungen:

    Nukleophile Substitution: Reagenzien wie Natriumhydroxid oder Kaliumcarbonat in Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Ethanol.

    Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid in sauren oder basischen Medien.

    Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LAH) oder Natriumborhydrid (NaBH4) in Lösungsmitteln wie Tetrahydrofuran (THF) oder Ethanol.

Hauptprodukte:

    Substitutionsprodukte: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

    Oxidationsprodukte: Oxidierte Formen wie Ketone oder Carbonsäuren.

    Reduktionsprodukte: Reduzierte Formen wie Alkohole oder Amine.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 7-Brom-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und so zur Inhibition oder Aktivierung bestimmter biologischer Pfade führen. So kann sie beispielsweise als Antagonist für bestimmte Rezeptoren wirken, deren Aktivität blockieren und so einen therapeutischen Effekt erzielen. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.

Wirkmechanismus

The mechanism of action of 7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition or activation of certain biological pathways. For example, it may act as an antagonist to specific receptors, blocking their activity and resulting in a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Type

The position and nature of substituents significantly influence the physical, chemical, and biological properties of pyrido[1,2-a]pyrimidin-4-one derivatives. Below is a comparative analysis:

Halogenated Derivatives
  • 3-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one (28b) :

    • Substituents: Bromine at position 3.
    • Molecular formula: C₈H₅BrN₂O.
    • Melting point: 137–138°C.
    • Key difference: Bromine at position 3 instead of 7; lacks ethyl and methyl groups. Simpler structure with lower molecular weight (257.05 g/mol) compared to the target compound .
  • 7-Bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one :

    • Substituents: Bromine at position 7, chlorine at position 2.
    • Molecular formula: C₈H₄BrClN₂O.
    • Structural features: Chlorine at position 2 enhances electrophilicity, making it reactive in substitution reactions. The absence of alkyl groups reduces steric hindrance compared to the target compound .
Alkyl-Substituted Derivatives
  • 2-(Aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one: Substituents: Aminomethyl at position 2, bromine at 7. Molecular formula: C₉H₈BrN₃O. Properties: The aminomethyl group improves aqueous solubility and provides a handle for further functionalization, contrasting with the target compound’s lipophilic ethyl and methyl groups .
  • 2-(Chloromethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one :

    • Substituents: Chloromethyl at position 2, bromine at 7.
    • Molecular formula: C₉H₆BrClN₂O.
    • Reactivity: The chloromethyl group is a versatile leaving group, enabling nucleophilic substitutions. This contrasts with the target compound’s inert ethyl group .
Aromatic and Complex Derivatives
  • 2-(3-Fluoro-4-methoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one :
    • Substituents: Aromatic fluoromethoxyphenyl at position 2, tetrahydropyridinyl at 7.
    • Properties: The fluorinated aromatic moiety enhances binding affinity in drug-receptor interactions, while the tetrahydropyridinyl group contributes to conformational flexibility. These features suggest pharmaceutical applications distinct from the target compound’s simpler alkyl substituents .

Physical and Chemical Properties

Compound Molecular Formula Melting Point (°C) Key Functional Groups Reactivity/Solubility Trends
Target Compound C₁₁H₁₁BrN₂O* Not reported Br (position 7), C₂H₅, CH₃ Moderate lipophilicity; stable alkyl groups
3-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one C₈H₅BrN₂O 137–138 Br (position 3) Lower molecular weight; simpler structure
2-(Aminomethyl)-7-bromo derivative C₉H₈BrN₃O Not reported NH₂CH₂ (position 2) Enhanced solubility due to amine group
7-Bromo-2-chloro derivative C₈H₄BrClN₂O Not reported Cl (position 2) High electrophilicity; reactive in substitutions

*Inferred formula based on structural features.

Biologische Aktivität

7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidinone family. Its molecular formula is C11H12BrN3O, and it features a complex bicyclic structure that integrates characteristics of both pyridine and pyrimidine. This structural complexity contributes to its diverse biological activities, making it a significant compound in medicinal chemistry.

  • Molecular Formula : C11H12BrN3O
  • Molecular Weight : 267.12 g/mol
  • CAS Number : 1388042-43-0

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, particularly as an inhibitor of various enzymes and receptors. The compound's unique substitution pattern contributes to its specific biological effects.

Key Biological Activities

  • Enzyme Inhibition : The compound has been shown to inhibit several key enzymes involved in metabolic pathways, which can be beneficial in treating conditions such as cancer and metabolic disorders.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains, although detailed mechanisms remain to be elucidated.
  • Anticancer Potential : The compound's ability to modulate cellular pathways indicates potential for development as an anticancer agent.

The interactions of this compound with biological targets have been studied extensively. It is believed that the compound interacts with specific receptors and enzymes through non-covalent bonding, which influences their activity and stability.

Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

  • Inhibition Studies :
    • A study demonstrated that the compound effectively inhibited the acetyl-CoA carboxylase (ACC) enzyme, which is crucial for fatty acid metabolism. The IC50 values indicate significant potency in enzyme inhibition .
    • Another investigation highlighted its selective inhibition against bacterial ACC, suggesting potential applications in antibiotic development .
  • Antimicrobial Activity :
    • In vitro assays have shown that this compound exhibits antimicrobial effects against E. coli strains when combined with efflux pump inhibitors like polymyxin B nonapeptide (PMBN) .
    • The minimum inhibitory concentration (MIC) values were determined to assess its efficacy against various bacterial strains .
  • Case Studies :
    • A case study involving structural analogs revealed that modifications at specific positions (e.g., bromine vs. chlorine substitutions) significantly affected the biological activity and selectivity of the compounds .

Comparative Analysis

The following table summarizes the biological activities and properties of similar compounds within the pyrido[1,2-a]pyrimidinone family:

Compound NameStructural FeaturesBiological Activity
7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-oneParent compoundBase structure for various modifications
7-Chloro-4H-pyrido[1,2-a]pyrimidin-4-oneChlorine atom instead of bromineDifferent reactivity patterns
7-Iodo-4H-pyrido[1,2-a]pyrimidin-4-oneIodine atom substitutionHigher reactivity due to iodine
9-Methyl-7-bromo-pyrido[1,2-a]pyrimidinoneMethyl group at the 9th positionAlters biological activity

Q & A

Q. What synthetic routes minimize byproducts during bromine introduction?

  • Methodological Answer : Use N-bromosuccinimide (NBS) in anhydrous DMF under inert atmosphere for controlled bromination. Monitor reaction progress via TLC to avoid over-bromination. Alternatives like Br₂ require strict stoichiometric control and quenching agents (e.g., Na₂S₂O₃) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.